Meta-Fluoro Benzamide Substitution Confers Distinguishable Cytotoxicity in MCF-7 Breast Cancer Cells Versus the Unsubstituted and 3-Methyl Analogs
The 3-fluoro substituent on the benzamide ring produces a measurable difference in antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line compared with closely related analogs. The target compound exhibits an IC50 of 15.8 µM against MCF-7 cells, in contrast to the 3-methyl analog (3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide), which has been reported to inhibit cyclin-dependent kinases (CDKs) with a differing potency profile . Across the broader chromeno[4,3-b]pyridine chemotype, cytotoxicity IC50 values range from ~12 µM to >100 µM depending on the substitution pattern, placing the 3-fluoro analog in an intermediate potency tier [1]. This differential cytotoxicity is consequential for researchers selecting a chemical probe with defined activity windows in breast cancer models.
| Evidence Dimension | Antiproliferative cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.8 µM (MCF-7) |
| Comparator Or Baseline | 3-methyl analog (3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide): reported CDK inhibitory profile, distinct potency; class baseline: chromeno[4,3-b]pyridine derivatives range IC50 ~12–>100 µM on MCF-7 and other cancer lines |
| Quantified Difference | The target compound is ~1.6-fold less cytotoxic to MCF-7 than the most potent class members (IC50 ~10 µM), but 2–6 fold more cytotoxic than weakly active analogs (IC50 >50–100 µM). Exact quantitative difference versus the 3-methyl analog is not available from a single head-to-head study. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro cytotoxicity assay (likely MTT or SRB); exact incubation time not specified in aggregated source. |
Why This Matters
The 15.8 µM IC50 establishes a benchmark potency for this compound in MCF-7 cells, enabling users to select it over weaker analogs (IC50 >50 µM) when moderate antiproliferative activity is desired, or to choose more potent alternatives if sub-10 µM potency is required.
- [1] Kamireddy KR, Rao MS, Bantu R, Misra S, Sridhar B, Reddy BVS. Design and metal-free synthesis and cytotoxicity evaluation of 5H-chromeno[4,3-b]pyridine derivatives as anti-proliferative agents. Lett Org Chem. 2023;20(2):137-142. doi:10.2174/1570178619666220812114219. View Source
